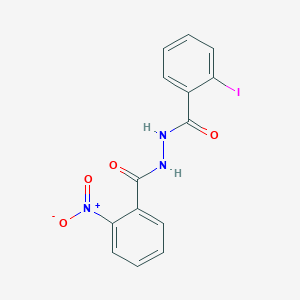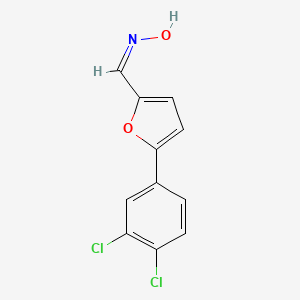
N-(4-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
Overview
Description
N-(4-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, commonly known as BW-723C86, is a selective and potent agonist of the imidazoline I2 receptor. This compound has been the subject of extensive research due to its potential therapeutic applications in various diseases.
Mechanism of Action
BW-723C86 acts as an agonist of the imidazoline I2 receptor, which is involved in the regulation of various physiological processes such as blood pressure, insulin secretion, and pain perception. The activation of this receptor by BW-723C86 results in the modulation of neurotransmitter release, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that BW-723C86 has anxiolytic and antidepressant effects, which are mediated through the modulation of the serotonergic and noradrenergic systems. It has also been shown to have antihypertensive effects through the modulation of the renin-angiotensin system. Additionally, BW-723C86 has been found to have analgesic effects through the modulation of the opioid system.
Advantages and Limitations for Lab Experiments
BW-723C86 has the advantage of being a highly selective and potent agonist of the imidazoline I2 receptor, which allows for the precise modulation of this receptor. However, its limitations include its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Future Directions
Future research on BW-723C86 could focus on its potential therapeutic applications in other diseases such as Parkinson's disease and Alzheimer's disease. Additionally, the development of more soluble analogs of BW-723C86 could improve its bioavailability and expand its potential uses in experimental settings.
Scientific Research Applications
BW-723C86 has been extensively studied for its potential therapeutic applications in various diseases such as depression, anxiety, and hypertension. It has also been investigated for its role in pain management and drug addiction.
properties
IUPAC Name |
1-(4-bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUHFKCLPVNXFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![isobutyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3888975.png)
![N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B3888982.png)
![1-[3-(2-furyl)acryloyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B3888999.png)
![N-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B3889000.png)
![2-[{2-[2-(4-iodophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B3889004.png)
![8-ethoxy-2-(4-isopropylphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B3889016.png)
![N-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B3889019.png)
![2-[{2-[2-(2-ethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B3889021.png)
![N-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B3889031.png)
![3-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B3889033.png)
![N,N'-bis(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1,3,5-triazine-2,4-diamine](/img/structure/B3889036.png)

![2-[{2-[2-(4-bromophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B3889041.png)